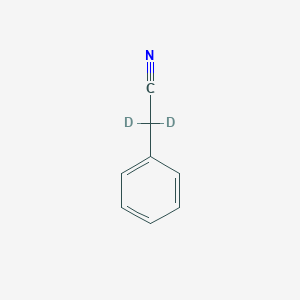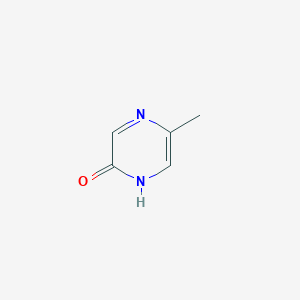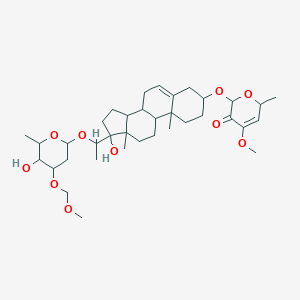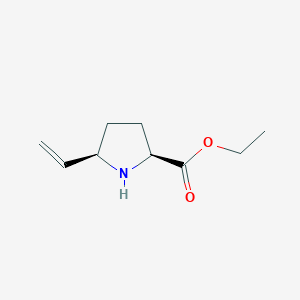![molecular formula C7H9NO3 B048378 (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 112283-40-6](/img/structure/B48378.png)
(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as cephalexin, is a first-generation cephalosporin antibiotic that is commonly used to treat bacterial infections. It was first synthesized in 1967 by the British company GlaxoSmithKline and has since become one of the most widely prescribed antibiotics in the world.
Mechanism Of Action
Cephalexin works by inhibiting the synthesis of bacterial cell walls. It does this by binding to specific enzymes (penicillin-binding proteins) that are involved in the construction of the cell wall. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell.
Biochemical And Physiological Effects
Cephalexin is generally well-tolerated by patients and has a low incidence of side effects. However, it can cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea, in some patients. It can also cause allergic reactions in some individuals, particularly those who are allergic to penicillin.
Advantages And Limitations For Lab Experiments
Cephalexin is commonly used in microbiology laboratories to select for bacteria that have acquired plasmids with antibiotic resistance genes. It is also used in cell culture experiments to prevent bacterial contamination. However, (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has limitations in that it is only effective against certain types of bacteria and can be easily overcome by bacterial resistance mechanisms.
Future Directions
There are several areas of future research that could be explored with regards to (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. One area of interest is the development of new cephalosporin antibiotics that are effective against antibiotic-resistant bacteria. Another area of interest is the study of the mechanisms of bacterial resistance to cephalosporins, which could lead to the development of new strategies for combating antibiotic resistance. Finally, the use of (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in combination with other antibiotics or with non-antibiotic compounds could be explored as a way to enhance its antibacterial activity and reduce the development of resistance.
Synthesis Methods
Cephalexin is synthesized from 7-aminocephalosporanic acid (7-ACA), which is obtained from fermentation of the fungus Cephalosporium acremonium. The 7-ACA is then chemically modified to produce (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The synthesis process involves several steps, including acylation, deacylation, and cyclization, and requires the use of various chemical reagents and catalysts.
Scientific Research Applications
Cephalexin has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including those caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been used in veterinary medicine to treat infections in animals.
properties
CAS RN |
112283-40-6 |
|---|---|
Product Name |
(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5-/m1/s1 |
InChI Key |
RJPDELAUUYAFTQ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)O |
SMILES |
C1CC(N2C1CC2=O)C(=O)O |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)O |
synonyms |
1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,(2R,5R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



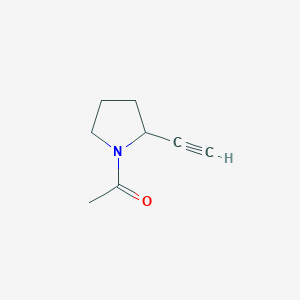

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)

